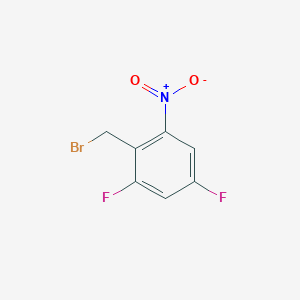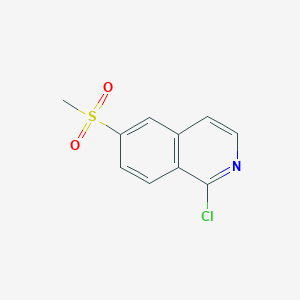
1-Chloro-6-(methylsulfonyl)isoquinoline
Vue d'ensemble
Description
1-Chloro-6-(methylsulfonyl)isoquinoline is a chemical compound with the molecular formula C10H8ClNO2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 241.69 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.69 . The boiling point and other specific properties are not available .Applications De Recherche Scientifique
Fluorescent Probe Development
- A study by Sun et al. (2018) developed a novel two-photon fluorescent probe using 6-(methylsulfinyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2 H)-dione, a derivative of 1-Chloro-6-(methylsulfonyl)isoquinoline. This probe was employed for detecting DTT, a reducing agent crucial in biology and biomedicine, demonstrating low cytotoxicity and high sensitivity in HepG2 cells (Sun et al., 2018).
Protein Kinase Inhibition
- Research by Juszczak and Russell (1989) explored the effects of isoquinoline sulfonamides, including this compound derivatives, on cytotoxic T lymphocyte-mediated lysis and cellular proliferation. These compounds were found to inhibit protein kinase C, affecting both short-term (e.g., CTL-mediated lysis) and long-term (e.g., cellular proliferation) events (Juszczak & Russell, 1989).
Synthesis and Characterization
- The reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, involving compounds related to this compound, was studied by Takeuchi, Masuda, and Hamada (1992). They proposed a revised reaction mechanism, contributing to the field of organic synthesis (Takeuchi, Masuda, & Hamada, 1992).
Analytical Chemistry Applications
- Thevis et al. (2008) examined the gas-phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometry, providing insights for the characterization of structurally related compounds in clinical, forensic, or doping control analysis. This includes derivatives of this compound (Thevis et al., 2008).
Enzyme Inhibition Studies
- Grunewald et al. (1997) examined the selectivity of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (a structurally related compound to this compound) in inhibiting phenylethanolamine N-methyltransferase vs the alpha 2-adrenoceptor. This study contributes to understanding the molecular basis of enzyme inhibition (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Mécanisme D'action
Safety and Hazards
Safety precautions for handling 1-Chloro-6-(methylsulfonyl)isoquinoline include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
1-chloro-6-methylsulfonylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQAIWYEJJTYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


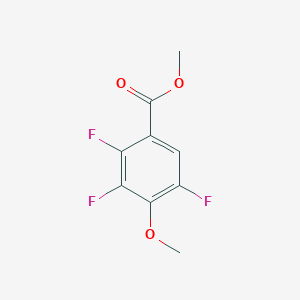

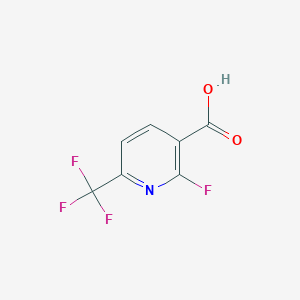
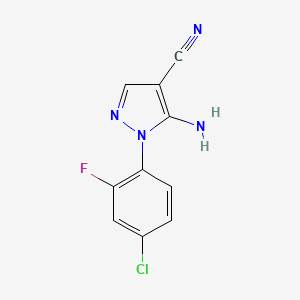
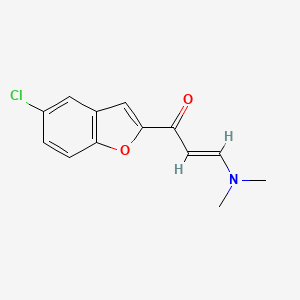
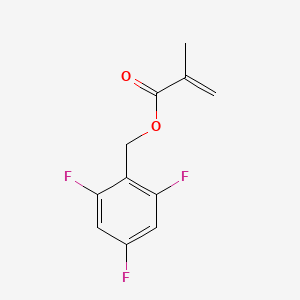
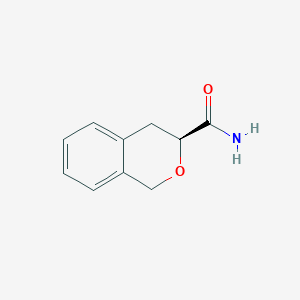
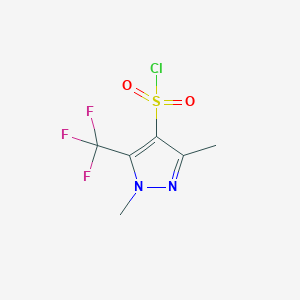
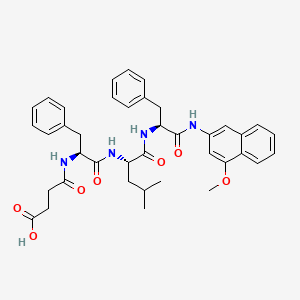
![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)
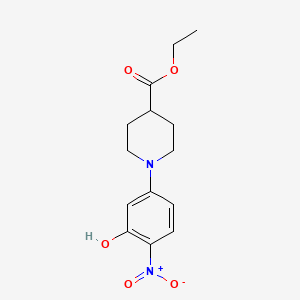
![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

